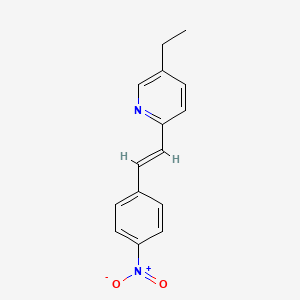
2-Bromo-5-(diethoxymethyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-(diethoxymethyl)thiophene: is an organic compound belonging to the class of heteroaromatic compounds known as thiophenes. Thiophenes are five-membered aromatic rings containing one sulfur atom. This specific compound has a bromine atom at the second position and a diethoxymethyl group at the fifth position of the thiophene ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(diethoxymethyl)thiophene can be achieved through various methods. One common approach involves the bromination of 5-(diethoxymethyl)thiophene using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-5-(diethoxymethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding thiol or thioether derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride, potassium tert-butoxide, and organolithium compounds are commonly used under anhydrous conditions.
Reduction: Lithium aluminum hydride and sodium borohydride are used in solvents like tetrahydrofuran or diethyl ether.
Major Products:
- Substitution reactions yield various substituted thiophenes.
- Oxidation reactions produce sulfoxides or sulfones.
- Reduction reactions yield thiol or thioether derivatives .
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-(diethoxymethyl)thiophene has several scientific research applications, including:
Medicinal Chemistry: It is used in the synthesis of new derivatives via palladium-catalyzed Suzuki cross-coupling reactions.
Organic and Biomolecular Chemistry: The compound is used in the electrochemical bromofunctionalization of alkenes, which involves the electrochemical generation of bromine from hydrobromic acid.
Material Science: Thiophene derivatives, including this compound, are used in the development of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes.
Wirkmechanismus
The mechanism of action of 2-Bromo-5-(diethoxymethyl)thiophene involves its interaction with various molecular targets and pathways. The presence of the bromine atom and the diethoxymethyl group influences the compound’s reactivity and interaction with other molecules. The bromine atom can participate in electrophilic aromatic substitution reactions, while the diethoxymethyl group can affect the solubility and reactivity of the molecule.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
5370-20-7 |
|---|---|
Molekularformel |
C9H13BrO2S |
Molekulargewicht |
265.17 g/mol |
IUPAC-Name |
2-bromo-5-(diethoxymethyl)thiophene |
InChI |
InChI=1S/C9H13BrO2S/c1-3-11-9(12-4-2)7-5-6-8(10)13-7/h5-6,9H,3-4H2,1-2H3 |
InChI-Schlüssel |
HEKKQBZTQMVFOA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C1=CC=C(S1)Br)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-Nitropyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B14736193.png)
![2-[(2-Methoxyphenyl)-(4-methoxyphenyl)methyl]benzoic acid](/img/structure/B14736196.png)
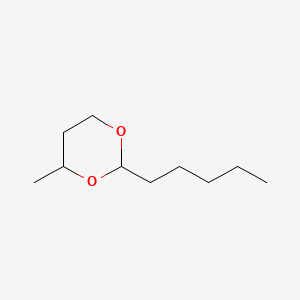
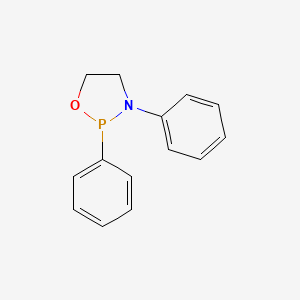


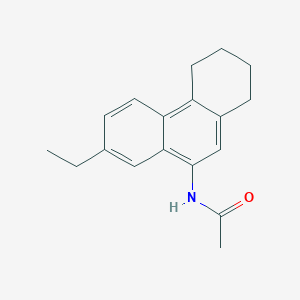
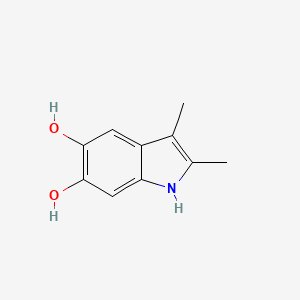

![4-Oxatricyclo[3.2.1.02,7]octan-3-one](/img/structure/B14736248.png)
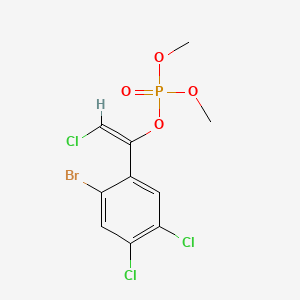
![[2-methoxy-4-[7-methoxy-6-(4-methylphenyl)sulfonyloxy-1-oxo-3a,4,9,9a-tetrahydro-3H-benzo[f][2]benzofuran-4-yl]phenyl] 4-methylbenzenesulfonate](/img/structure/B14736252.png)
![N,N-Bis[2-(3,5-dioxopiperazin-1-yl)ethyl]glycine](/img/structure/B14736259.png)
